molecular formula C12H10N2O2 B2627418 3-[(Pyridin-4-yl)amino]benzoic acid CAS No. 89990-32-9

3-[(Pyridin-4-yl)amino]benzoic acid

Cat. No.: B2627418
CAS No.: 89990-32-9
M. Wt: 214.224
InChI Key: XZGYYDNYYBXBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-4-yl)amino]benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzoic acid where the amino group is substituted with a pyridin-4-yl group

Scientific Research Applications

3-[(Pyridin-4-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Pyridin-4-yl)amino]benzoic acid can be synthesized through a reaction between benzoic acid and pyridin-4-ylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-yl)amino]benzoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(pyridin-4-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGYYDNYYBXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(4-Pyridinylamino)benzoic acid was prepared from 41.1 g of m-aminobenzoic acid and 34.0 g of 4-chloropyridine in 110 ml of acetic acid, heated at reflux for 6 hours. With a work-up procedure similar to that of Example 33, there was obtained 48.5 g of product, m.p. 172°-180° C.
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34 g
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110 mL
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Synthesis routes and methods II

Procedure details

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